N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a phenyl group and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylimidazo[2,1-b][1,3]thiazole and a phenyl derivative. The key steps in the synthesis may involve:
Formation of the imidazo-thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve substitution reactions where the phenyl group is introduced to the imidazo-thiazole ring.
Formation of the cyclohexanecarboxamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Can produce various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Induce cellular responses: Leading to effects like apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
3-methylimidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo-thiazole core but differ in their substituents.
Phenylcyclohexanecarboxamide derivatives: These compounds share the phenyl and cyclohexanecarboxamide moieties but differ in their additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXIMQJKFSOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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